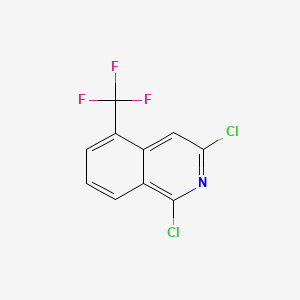

1,3-Dichloro-5-(trifluoromethyl)isoquinoline

CAS No.:

Cat. No.: VC18211606

Molecular Formula: C10H4Cl2F3N

Molecular Weight: 266.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4Cl2F3N |

|---|---|

| Molecular Weight | 266.04 g/mol |

| IUPAC Name | 1,3-dichloro-5-(trifluoromethyl)isoquinoline |

| Standard InChI | InChI=1S/C10H4Cl2F3N/c11-8-4-6-5(9(12)16-8)2-1-3-7(6)10(13,14)15/h1-4H |

| Standard InChI Key | MPAOLEPHGJECBD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(N=C(C=C2C(=C1)C(F)(F)F)Cl)Cl |

Introduction

Structural and Molecular Characteristics

1,3-Dichloro-5-(trifluoromethyl)isoquinoline belongs to the isoquinoline family, a class of nitrogen-containing bicyclic aromatic compounds. Its molecular formula is CHClFN (calculated molecular weight: 268.05 g/mol). The isoquinoline core consists of a benzene ring fused to a pyridine ring, with chlorine atoms at positions 1 and 3 and a trifluoromethyl (-CF) group at position 5 (Figure 1). The -CF group is electron-withdrawing, polarizing the aromatic system and enhancing electrophilic substitution reactivity at specific sites .

The chlorine substituents further modulate electronic effects, directing subsequent functionalization reactions. X-ray crystallography data for analogous compounds, such as 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, reveal planar geometries with bond lengths and angles consistent with aromatic systems . Such structural data suggest that the dichloro-trifluoromethyl substitution pattern in isoquinoline derivatives likely adopts similar planarity, favoring π-π stacking interactions in solid-state configurations.

Synthetic Pathways and Methodologies

Precursor-Based Synthesis

A plausible route to 1,3-dichloro-5-(trifluoromethyl)isoquinoline involves modifying established protocols for trifluoromethylated pyridines . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (3) serves as a key intermediate in synthesizing pyridyl-isothiocyanates and isocyanates . Adapting this approach, the isoquinoline analog could be constructed via:

-

Ring Formation: Cyclization of γ-chlorinated β-(trifluoromethyl)styrene derivatives using Friedel-Crafts acylation or Pictet-Spengler reactions.

-

Substituent Introduction: Sequential halogenation and trifluoromethylation. Chlorination may occur via electrophilic substitution using Cl or SOCl, while the -CF group could be introduced via Ullmann-type coupling or electrochemical trifluoromethylation .

A critical challenge lies in achieving regioselective substitution. Studies on polychlorinated heteroarenes demonstrate that chlorine atoms at positions 1 and 3 direct incoming electrophiles to the 5-position due to steric and electronic effects . This aligns with the observed selectivity in pyridine derivatives, where malonate groups are introduced at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine .

Electrochemical Functionalization

Recent advances in electrochemical methods offer a viable alternative for synthesizing trifluoromethylated isoquinolines. For instance, isoquinoline-1,3-diones are synthesized via electrochemical trifluoromethylation/cyclization of alkyne-tethered carbamates . Applying this strategy, 1,3-dichloro-5-(trifluoromethyl)isoquinoline could be generated by:

-

Anodic Oxidation: Using a carbon anode to generate trifluoromethyl radicals from CFSOCl or related reagents.

-

Radical Cyclization: Coupling the CF radical with a dichlorinated alkyne precursor to form the isoquinoline core .

This method avoids transition metals and operates under mild conditions, enhancing scalability and sustainability .

Physicochemical Properties

While experimental data for 1,3-dichloro-5-(trifluoromethyl)isoquinoline are scarce, its properties can be extrapolated from analogs:

-

Solubility: Low solubility in polar solvents (water, ethanol) due to the hydrophobic -CF group; soluble in dichloromethane or dimethylformamide .

-

Stability: Susceptible to nucleophilic aromatic substitution at chlorine sites under basic conditions .

-

Spectroscopic Data:

Reactivity and Functionalization

The chlorine atoms and -CF group enable diverse transformations:

-

Nucleophilic Substitution: Chlorines at positions 1 and 3 undergo displacement with amines, alkoxides, or thiols. For example, reaction with sodium ethoxide yields ethoxy-substituted derivatives .

-

Cross-Coupling: Suzuki-Miyaura coupling at chlorine sites using palladium catalysts introduces aryl or heteroaryl groups .

-

Radical Reactions: The -CF group participates in radical-mediated C–H functionalization, enabling late-stage diversification .

Notably, the -CF group’s electron-withdrawing effect deactivates the ring toward electrophilic substitution, directing reactivity to meta and para positions relative to the nitrogen atom .

Applications and Biological Relevance

Agrochemical Development

Trifluoromethylated heterocycles are prominent in insecticides and herbicides. For example, pyridyl-isothiocyanates derived from 2,3-dichloro-5-(trifluoromethyl)pyridine exhibit potent insecticidal activity . By analogy, 1,3-dichloro-5-(trifluoromethyl)isoquinoline could serve as a precursor to bioactive molecules targeting acetylcholinesterase or GABA receptors.

Pharmaceutical Chemistry

Isoquinoline derivatives are explored as kinase inhibitors, antimicrobial agents, and anticancer drugs. The -CF group enhances metabolic stability and membrane permeability, making this compound a candidate for lead optimization .

Challenges and Future Directions

Key challenges include:

-

Regioselectivity: Controlling substitution patterns during synthesis.

-

Stability: Managing the reactivity of chlorine substituents under storage conditions.

Future research should prioritize: -

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral isoquinoline derivatives.

-

Green Chemistry: Expanding electrochemical and photochemical methods to reduce reliance on hazardous reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume